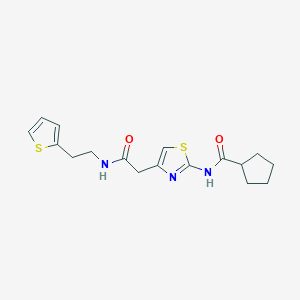

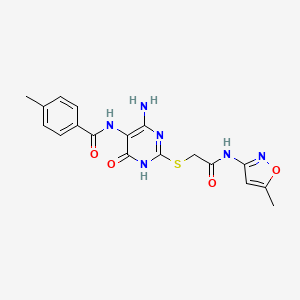

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 2-Thiopheneethylamine , which is an aromatic amine. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-oxo-2-phenylethanethioamide with phenacyl bromide in acetone in the presence of triethylamine . The reaction conditions were optimized to yield the desired product .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups including a thiazole ring and a cyclopentanecarboxamide group . The crystal structure of a similar compound, 2-(2-oxo-2-(thiophen-2-yl)ethyl)-4H-chromen-4-one, has been reported .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with 3,4-dichlorophenacyl bromide to form (4-(3,4-dichlorophenyl)thiazol-2-yl)(thiophen-2-yl)methanone . It can also react with 2-bromo-1-(thiophen-2-yl)ethanone to yield 4-methoxyphenyl(4-(thiophen-2-yl) .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity. They can neutralize free radicals, which are harmful to cells and contribute to aging and diseases .

Analgesic Activity

Some thiazole derivatives have been shown to have analgesic (pain-relieving) properties. This makes them potential candidates for the development of new pain medications .

Anti-inflammatory Activity

Thiazole derivatives can also exhibit anti-inflammatory effects, which could be useful in treating conditions characterized by inflammation .

Antimicrobial and Antifungal Activities

Thiazole derivatives have been found to have antimicrobial and antifungal properties, making them potential candidates for the development of new antimicrobial and antifungal drugs .

Antiviral Activity

Some thiazole derivatives have shown antiviral activity, which could be harnessed in the development of new antiviral medications .

Diuretic Activity

Thiazole derivatives can exhibit diuretic effects, which increase the amount of water and salt expelled from the body as urine .

Anticonvulsant Activity

Thiazole derivatives have been found to have anticonvulsant properties, which could be useful in the treatment of epilepsy and other conditions characterized by seizures .

Antitumor and Cytotoxic Activities

Thiazole derivatives have demonstrated antitumor and cytotoxic activities, making them potential candidates for the development of new cancer treatments .

Mécanisme D'action

Target of Action

It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms depending on their biological activity For instance, some thiazole derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors or DNA

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways depending on their biological activity . For example, some thiazole derivatives involved in antioxidant activity might impact the oxidative stress pathways, while those with antitumor activity might affect cell proliferation and apoptosis pathways.

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their chemical structure . Some might be well absorbed and distributed in the body, while others might be rapidly metabolized and excreted. The impact on bioavailability would depend on these properties.

Result of Action

Given the diverse biological activities of thiazole derivatives, the effects could range from reduced inflammation and pain (for analgesic and anti-inflammatory activities) to inhibited microbial growth (for antimicrobial activity), among others .

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S2/c21-15(18-8-7-14-6-3-9-23-14)10-13-11-24-17(19-13)20-16(22)12-4-1-2-5-12/h3,6,9,11-12H,1-2,4-5,7-8,10H2,(H,18,21)(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAPSMFPPXWWFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2388213.png)

![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)

![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)

![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)

![Methyl 2-[1-(4-pyridinyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2388225.png)

![4-tert-butyl-N-[4-[(4-tert-butylbenzoyl)amino]phenyl]benzamide](/img/structure/B2388226.png)

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)